

# What is the binding affinity of CVN766 to Ox1R?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CVN766	
Cat. No.:	B15619416	Get Quote

An In-depth Technical Guide on the Binding Affinity of **CVN766** to Orexin 1 Receptor (Ox1R)

This technical guide provides a comprehensive overview of the binding affinity of **CVN766**, a selective Orexin 1 Receptor (Ox1R) antagonist, for researchers, scientists, and drug development professionals. The document details quantitative binding data, experimental protocols for its determination, and the relevant signaling pathways.

## **Binding Affinity Profile of CVN766**

**CVN766** is a potent and highly selective antagonist for the Orexin 1 Receptor.[1][2][3] It demonstrates a more than 1000-fold selectivity for Ox1R over the Orexin 2 Receptor (Ox2R).[1] [2][4][5] This high selectivity is a key characteristic, potentially mitigating side effects such as somnolence that can be associated with dual orexin receptor antagonists.[4][5] The development of selective Ox1R antagonists like **CVN766** is driven by the receptor's role in psychiatric disorders, including substance use, binge eating, and anxiety.[1]

### **Quantitative Binding Data**

The binding affinity of **CVN766** has been quantified using various in vitro assays, with the key parameters summarized below.



Receptor	Parameter	Value
Ox1R	IC50	8 nM
Ox2R	IC50	>10 µM
Ox1R	pKi	8.14 ± 0.03
Ox2R	pKi	4.89 ± 0.08

Data sourced from multiple references.[1][3][6]

## **Experimental Protocols**

The determination of **CVN766**'s binding affinity for the human Orexin 1 Receptor (hOx1R) is primarily conducted through competitive radioligand binding assays.

## **Radioligand Competition Binding Assay**

This method quantifies the ability of a test compound (**CVN766**) to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) and IC<sub>50</sub> of **CVN766** at the hOx1R.

#### Materials:

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Orexin 1 Receptor (hOx1R-CHO).[1]
- Radioligand: <sup>3</sup>H-SB-674042, a known Ox1R antagonist.[1]
- Test Compound: CVN766 at various concentrations.
- Assay Buffer: Appropriate buffer solution for maintaining physiological pH and ionic strength.
- Filtration Apparatus: To separate bound from unbound radioligand.
- Scintillation Counter: To measure radioactivity.

#### Procedure:

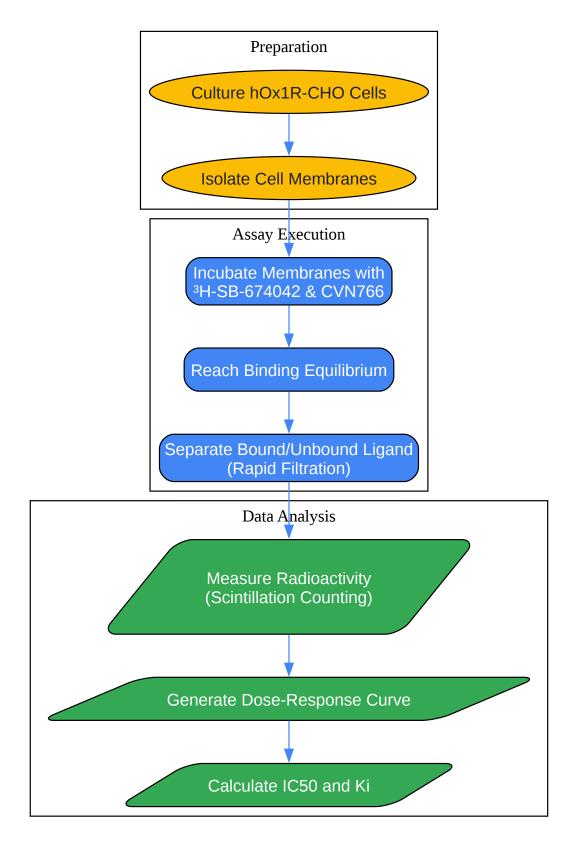
### Foundational & Exploratory





- Cell Membrane Preparation: hOx1R-CHO cells are cultured and harvested. The cell
  membranes are isolated through homogenization and centrifugation to create a membrane
  preparation rich in Ox1R.
- Assay Incubation: The cell membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand (<sup>3</sup>H-SB-674042).
- Competitive Binding: Varying concentrations of the unlabeled test compound, CVN766, are added to the incubation mixture.
- Equilibrium: The mixture is incubated for a specific duration to allow the binding reaction to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
- Quantification: The radioactivity retained on the filters, corresponding to the bound <sup>3</sup>H-SB-674042, is measured using a liquid scintillation counter.
- Data Analysis: The amount of bound radioligand is plotted against the concentration of **CVN766**. A sigmoidal dose-response curve is generated, from which the IC<sub>50</sub> value (the concentration of **CVN766** that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.





Click to download full resolution via product page

Workflow for Radioligand Competition Binding Assay.



## **Mechanism of Action and Signaling Pathway**

The Orexin 1 Receptor is a G-protein coupled receptor (GPCR).[1] Its endogenous ligand, Orexin A, activates the receptor, which is primarily coupled to the Gq/11 protein. This activation initiates a signaling cascade that leads to an increase in intracellular calcium levels. In the central nervous system, Ox1R activation has been shown to modulate the release of key neurotransmitters.[1] For instance, it can stimulate the release of dopamine in the striatum and glutamate in the pre-frontal cortex.[1]

**CVN766** functions as an antagonist, competitively binding to Ox1R and thereby blocking the binding and subsequent signaling of Orexin A. This antagonism inhibits the downstream effects associated with Ox1R activation.



Click to download full resolution via product page

Antagonistic Action of **CVN766** on the Ox1R Signaling Pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. CVN-766 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]







- 3. CVN766 | OX1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. CVN766 [cerevance.com]
- 5. Cerevance Announces Positive Topline Data from Phase 1 Clinical Trial of CVN766 for the Potential Use in the Treatment of Schizophrenia - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [What is the binding affinity of CVN766 to Ox1R?].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15619416#what-is-the-binding-affinity-of-cvn766-to-ox1r]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com